Cas no 19931-58-9 (Phosphorous acid, didecyl ester)
19931-58-9 structure
Product Name:Phosphorous acid, didecyl ester
CAS No:19931-58-9
MF:C20H42O3P
MW:361.519447803497
CID:95977
PubChem ID:22134092
Update Time:2025-04-18
Phosphorous acid, didecyl ester Chemical and Physical Properties
Names and Identifiers
-
- Phosphorous acid, didecyl ester
- didecyl phosphite
- 19931-58-9
- DTXSID00622706
- Bis(decyloxy)phosphanolate
- NS00096312
-
- Inchi: 1S/C20H42O3P/c1-3-5-7-9-11-13-15-17-19-22-24(21)23-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3/q-1
- InChI Key: POWRQOUEUWZUNQ-UHFFFAOYSA-N
- SMILES: P([O-])(OCCCCCCCCCC)OCCCCCCCCCC
Computed Properties
- Exact Mass: 362.29519
- Monoisotopic Mass: 361.28715720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 20
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 38.69
Phosphorous acid, didecyl ester Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
19931-58-9 (Phosphorous acid, didecyl ester) Related Products
- 25103-12-2(Triisooctyl phosphite)
- 6095-42-7(Trihexyl phosphite)
- 25448-25-3(Phosphorous acid,triisodecyl ester)
- 2929-86-4(Phosphorous acid,tris(decyl) ester)
- 2082-80-6(Phosphorous acid,trioctadecyl ester)
- 3028-88-4(Trioctyl Phosphite (mixture))
- 102-85-2(Tributyl phosphite)
- 77745-66-5(triisotridecyl phosphite)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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